molecular formula C11H13ClFNO B7489301 N-(butan-2-yl)-2-chloro-4-fluorobenzamide

N-(butan-2-yl)-2-chloro-4-fluorobenzamide

Cat. No.: B7489301
M. Wt: 229.68 g/mol
InChI Key: DFNZGXPGLSVVHT-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-chloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position. Additionally, it has a butan-2-yl group attached to the nitrogen atom of the amide functional group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-chloro-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-chloro-4-fluoroaniline with butan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an appropriate acylating agent, such as benzoyl chloride, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butan-2-yl group can be oxidized to a corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom with a methoxy group.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the butan-2-yl group.

Major Products Formed

    Substitution: Formation of 2-methoxy-4-fluorobenzamide.

    Reduction: Formation of N-(butan-2-yl)-2-chloro-4-fluoroaniline.

    Oxidation: Formation of 2-chloro-4-fluorobenzoic acid.

Scientific Research Applications

N-(butan-2-yl)-2-chloro-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-chlorobenzamide: Lacks the fluorine atom at the fourth position.

    N-(butan-2-yl)-4-fluorobenzamide: Lacks the chlorine atom at the second position.

    N-(butan-2-yl)-2-chloro-4-methylbenzamide: Has a methyl group instead of a fluorine atom at the fourth position.

Uniqueness

N-(butan-2-yl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents may enhance its pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-3-7(2)14-11(15)9-5-4-8(13)6-10(9)12/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNZGXPGLSVVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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